Dual SERT and PDE4 Inhibition Profile vs. Mesembrine's SERT Selectivity
Mesembrenone exhibits a unique dual-target inhibition profile, distinguishing it from the more SERT-selective mesembrine. In a panel of receptor and enzyme assays, mesembrenone was active against both the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4), with IC50 values < 1 μM for both targets [1][2]. In contrast, the structurally similar mesembrine, while highly potent at SERT (Ki 1.4 nM), did not demonstrate the same level of PDE4 inhibition [1]. This dual activity is explicitly cited as the basis for a patent covering the use of mesembrenone in compositions for treating PDE4-responsive conditions, leveraging its combined serotonin-uptake inhibition [3].
| Evidence Dimension | SERT and PDE4 Inhibitory Activity |
|---|---|
| Target Compound Data | SERT: Ki 27 nM, IC50 < 1 μM; PDE4: Ki 470 nM, IC50 < 1 μM [1][2] |
| Comparator Or Baseline | Mesembrine: SERT Ki 1.4 nM; PDE4 activity not comparably potent [1] |
| Quantified Difference | Mesembrenone is a potent dual SERT/PDE4 inhibitor; mesembrine is a potent and selective SERT inhibitor. |
| Conditions | In vitro enzyme and radioligand binding assays on a panel of receptors, enzymes, and drug targets [1]. |
Why This Matters
This dual-target mechanism of action is a key differentiator for researchers exploring polypharmacology for complex CNS disorders, as it is patent-protected and not replicable by using mesembrine alone.
- [1] Harvey AL, et al. Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids. J Ethnopharmacol. 2011 Oct 11;137(3):1124-9. View Source
- [2] Wikipedia. Mesembrenone. Retrieved from: https://en.wikipedia.org/wiki/Mesembrenone View Source
- [3] European Patent Office. EP 2408446 B1: Use of pharmaceutical compositions containing mesembrenone. Published 2019-09-11. View Source
